molecular formula C9H18N2O4 B13346760 Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate

Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate

Cat. No.: B13346760
M. Wt: 218.25 g/mol
InChI Key: GGHMLTPPCDMBRK-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate is a chemical compound with a unique structure that includes a tetrahydropyridazine ring substituted with hydroxyl groups and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate typically involves the following steps:

    Formation of the Tetrahydropyridazine Ring: This can be achieved through a cyclization reaction involving appropriate precursors. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol.

    Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate can be compared with similar compounds such as:

  • tert-Butyl N-[rel-(3R,4R)-3-methyl-4-piperidyl]carbamate : This compound has a similar tert-butyl ester group but differs in the ring structure and functional groups.
  • rel-tert-Butyl [ (1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate : This compound also contains a tert-butyl ester but has a cyclopentene ring instead of a tetrahydropyridazine ring.

The uniqueness of this compound lies in its specific ring structure and the presence of hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl (4R,5S)-4,5-dihydroxydiazinane-1-carboxylate

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-7(13)6(12)4-10-11/h6-7,10,12-13H,4-5H2,1-3H3/t6-,7+/m1/s1

InChI Key

GGHMLTPPCDMBRK-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](CN1)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(CN1)O)O

Origin of Product

United States

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